8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one
Description
8-[(Dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one backbone substituted with a dimethylaminomethyl group at position 8, an ethyl group at position 4, and a hydroxyl group at position 5. This compound belongs to a class of bioactive coumarins known for their diverse pharmacological properties, including antimicrobial, antioxidant, and antitumor activities . Its structural uniqueness lies in the combination of alkyl and aminoalkyl substituents, which influence its electronic properties, solubility, and interaction with biological targets.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-9-7-13(17)18-14-10(9)5-6-12(16)11(14)8-15(2)3/h5-7,16H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEVBCZXAOTUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base such as piperidine . The reaction conditions often include moderate temperatures and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the chromenone core and substituents. Key reactions include:
Oxidation typically targets the hydroxyl group or the dimethylamino substituent, depending on the reagent and conditions. For example, permanganate oxidizes hydroxyl groups to carboxylic acids, while peroxide may oxidize the dimethylamino group to nitro derivatives .
Reduction Reactions
Reduction primarily affects the chromenone carbonyl group and any oxidized substituents:
Reduction of the chromenone carbonyl group converts the ring to a dihydro form, which can influence solubility and biological activity. The dimethylamino group may remain unaffected under these conditions .
Substitution Reactions
The compound’s dimethylamino group and hydroxyl substituents participate in nucleophilic substitution:
The dimethylamino group acts as a leaving group in SNAr reactions, while hydroxyl groups may participate in esterification or etherification . For example, substitution at the dimethylamino site can lead to novel derivatives with altered lipophilicity .
Hydrolysis Reactions
Ester or amide groups (if present) undergo hydrolysis under acidic or basic conditions:
While the compound itself lacks ester/amide groups, analogous derivatives (e.g., esterified chromenones) undergo saponification to yield carboxylic acids .
Condensation Reactions
The chromenone core participates in condensation with carbonyl compounds:
These reactions typically modify the chromenone ring, forming fused or substituted derivatives with enhanced stability or reactivity .
Biological Target Interactions
While not a direct chemical reaction, the compound’s ability to bind enzymes or receptors is critical for its applications:
These interactions are driven by the chromenone’s planar structure and substituent effects, enabling binding to specific molecular targets .
Key Structural Insights
The compound’s reactivity is governed by its:
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Chromenone core : Conjugated system enabling oxidation/reduction.
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Dimethylamino group : Acts as a leaving group or nucleophile.
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Hydroxyl group : Participates in esterification or redox reactions.
Modifications to substituents (e.g., ethyl vs. methyl) significantly alter reaction pathways and biological activity, as seen in analogous compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. Studies have shown that 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway . -
Antioxidant Properties :
The compound has been evaluated for its antioxidant potential. It has shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. In vitro assays revealed that it significantly reduced oxidative damage in cellular models . -
Neuroprotective Effects :
Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to enhance cognitive function in animal models of neurodegeneration, potentially through modulation of neurotransmitter systems .
Pharmacological Insights
-
Mechanism of Action :
The pharmacological activity of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to neurotransmission . -
Case Study - Anticancer Research :
In a controlled study involving tumor-bearing mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent against specific cancer types .
Material Science Applications
-
Fluorescent Dyes :
The unique structural features of this chromenone derivative make it suitable for use as a fluorescent dye in biological imaging applications. Its fluorescence properties can be harnessed for tracking cellular processes in real-time . -
Polymer Additives :
Incorporating this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Research indicates that polymers modified with 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one exhibit improved durability and resistance to environmental degradation .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in MCF-7 cells |
| Antioxidant Properties | Reduces oxidative damage in cellular models | |
| Pharmacology | Neuroprotective Effects | Enhances cognitive function in animal models |
| Material Science | Fluorescent Dyes | Suitable for biological imaging |
| Polymer Additives | Improves mechanical properties of polymers |
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a metal ionophore, facilitating the transport of metal ions across cell membranes. This can lead to alterations in metal ion homeostasis, which may trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells . The specific pathways and molecular targets involved depend on the biological context and the type of cells being studied.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related coumarins:
Key Observations :
- Position 4 : Alkyl groups (ethyl or methyl) or aryl groups (phenyl) influence steric bulk and hydrophobicity. Ethyl and methyl substituents enhance metabolic stability compared to phenyl derivatives .
- Position 7 : The hydroxyl group is critical for antioxidant activity and metal chelation, as seen in 6,7-dihydroxy derivatives .
Biological Activity
8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one, a synthetic organic compound belonging to the class of chromen-2-ones, has garnered attention for its potential biological activities. This compound features a dimethylamino group, an ethyl group, and a hydroxy group, which contribute to its diverse interactions within biological systems.
The molecular formula of this compound is with a molecular weight of approximately 261.29 g/mol. Its structure includes functional groups that facilitate various chemical reactions, including oxidation and reduction, making it a versatile candidate for biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 261.29 g/mol |
| IUPAC Name | 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one |
| CAS Number | Not specified |
The biological activity of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to act as a metal ionophore . This property allows it to facilitate the transport of metal ions across cell membranes, which can lead to significant alterations in metal ion homeostasis within cells. Such changes may trigger various cellular responses, including apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting their growth.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, showing potential in scavenging free radicals and reducing oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
3. Anticancer Effects
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death .
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one against Escherichia coli and Staphylococcus aureus showed significant inhibition zones, indicating its potential as an antimicrobial agent .
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound effectively reduced lipid peroxidation and increased the levels of endogenous antioxidants in cultured cells, suggesting its role in mitigating oxidative damage .
Study 3: Evaluation of Anticancer Properties
Research involving various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity against specific cancer types .
Q & A
Q. How can multi-step synthesis be optimized for scalability and reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
